Cas no 3077-85-8 (3-Nitrocarbazole)
3-Nitrocarbazole structure
3-Nitrocarbazole Properties
Names and Identifiers
-
- 3-Nitro-9H-carbazole
- 3-Nitrocarbazole
- 9H-Carbazole, 3-nitro-
- 3-Nitro-carbazol
- 3-nitro-carbazole
- 9H-Carbazole,3-nitro
- EINECS 221-367-5
- INF 51
- NSC 67708
- NSC67708
- SR-01000195341-1
- 3-Nitro-9H-carbazole #
- 3077-85-8
- A856600
- AS-57772
- CCRIS 6501
- UNII-13QQ7XQ10F
- INF-51
- NCGC00320554-01
- NS00004132
- SCHEMBL151534
- AB01315868-02
- SY094029
- CS-0060589
- J-018134
- BRN 0185812
- AKOS003653948
- CBDivE_001994
- 13QQ7XQ10F
- FT-0672760
- Q27894357
- BCP10361
- CARBAZOLE, 3-NITRO-
- MFCD00034691
- NSC-67708
- DTXSID90184787
- Cambridge id 5105625
- SR-01000195341
- InChI=1/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13
- CHEMBL164388
- Oprea1_273349
- STK083854
- DA-07089
- +Expand
-
- MFCD00034691
- ZYNHZTIMNJKVLK-UHFFFAOYSA-N
- InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
- O=[N+](C1=CC2=C(C=C1)NC3=C2C=CC=C3)[O-]
Computed Properties
- 212.05900
- 1
- 1
- 1
- 212.058577502g/mol
- 16
- 289
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- 61.6Ų
Experimental Properties
- 3.75250
- 61.61000
- 449 ºC
- 216-217 ºC
- 225 ºC
- 1.435
3-Nitrocarbazole Security Information
- H302-H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,2-8°C
- Warning
3-Nitrocarbazole Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Nitrocarbazole Price
3-Nitrocarbazole Suppliers
Hubei Chenghai Chemical Co.,Ltd.
Audited Supplier
(CAS:3077-85-8)
HU MENG YAO
13986212397
1400858822@qq.com
3-Nitrocarbazole Related Literature
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1. 426. Internuclear cyclisation. Part V. The cyclisation of derivatives of diphenylmethane, benzophenone, and N-methyldiphenylamineD. H. Hey,R. D. Mulley J. Chem. Soc. 1952 2276
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2. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleRobert W. G. Preston,S. Horwood Tucker,James M. L. Cameron J. Chem. Soc. 1942 500
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3. CCCCLVI.—Nitration of carbazoleGilbert T. Morgan,James Gibb Mitchell J. Chem. Soc. 1931 3283
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4. CCXXXVIII.—The preparation of N-derivatives in the carbazole seriesThomas Stevens Stevens,Stanley Horwood Tucker J. Chem. Soc. Trans. 1923 123 2140
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Mariana Mesaros,Sergio M. Bonesi,Maria A. Ponce,Rosa Erra-Balsells,Gabriel M. Bilmes Photochem. Photobiol. Sci. 2003 2 808
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Sheng Tao,Ning Liu,Bin Dai RSC Adv. 2016 6 43250
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Yang Wang,Hiroki Tatsumi,Rikuo Otsuka,Takehiko Mori,Tsuyoshi Michinobu J. Mater. Chem. C 2018 6 5865
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C. M. Pis Diez,J. F. Fernandez,G. Di Venosa,A. Casas,R. Pis Diez,J. A. Palermo RSC Adv. 2018 8 35998
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Rikuo Otsuka,Yang Wang,Takehiko Mori,Tsuyoshi Michinobu RSC Adv. 2018 8 9822
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Pradeep Kumar Jaiswal,Soumen Biswas,Shivendra Singh,Sampak Samanta Org. Biomol. Chem. 2013 11 8410
Recommended suppliers
Amadis Chemical Company Limited
(CAS:3077-85-8)3-Nitrocarbazole
99%
5g
498.0